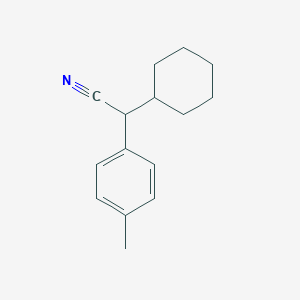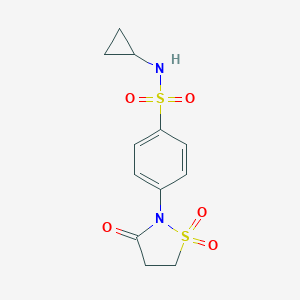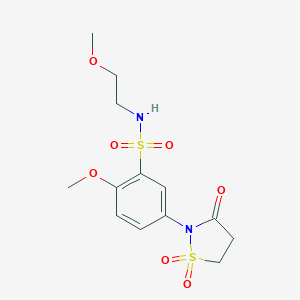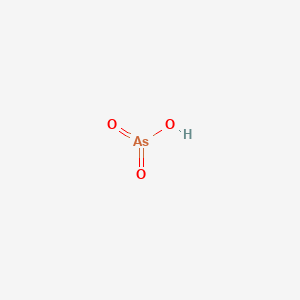
2-(4-Isopropylphenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)-3-methylbutanoic acid, commonly known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain, fever, and inflammation. It was first synthesized in 1961 by Dr. Stewart Adams and his team at Boots Pure Drug Company in the United Kingdom. Ibuprofen is one of the most commonly used NSAIDs worldwide and is available over-the-counter in many countries.
作用機序
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in many physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
生化学的および生理学的効果
Ibuprofen has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It is well-absorbed after oral administration and is rapidly distributed throughout the body. Ibuprofen is metabolized in the liver and excreted primarily in the urine.
実験室実験の利点と制限
Ibuprofen is widely used in laboratory experiments as a tool to investigate the role of prostaglandins in various physiological processes. It is a relatively safe and inexpensive drug, making it an attractive option for researchers. However, ibuprofen has limitations in terms of its specificity for COX enzymes and its potential for off-target effects.
List of
将来の方向性
1. Investigate the role of ibuprofen in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
2. Develop new formulations of ibuprofen to improve its pharmacokinetic and pharmacodynamic properties.
3. Investigate the potential of ibuprofen as a chemopreventive agent for certain types of cancer.
4. Study the effects of ibuprofen on the gut microbiome and its potential for modulating gut health.
5. Investigate the potential of ibuprofen as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
6. Develop new analogs of ibuprofen with improved specificity and potency for COX enzymes.
7. Investigate the potential of ibuprofen as a therapeutic agent for viral infections, such as COVID-19, based on its anti-inflammatory properties.
8. Study the effects of ibuprofen on bone health and its potential for the prevention and treatment of osteoporosis.
9. Investigate the potential of ibuprofen as a modulator of the immune system in autoimmune diseases.
10. Develop new methods for the synthesis of ibuprofen and its analogs to improve efficiency and reduce environmental impact.
合成法
The synthesis of ibuprofen involves the condensation of 4-isobutylphenylacetic acid with acetic anhydride, followed by hydrolysis of the resulting intermediate to yield ibuprofen. The process involves several steps and requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
Ibuprofen has been extensively studied for its therapeutic effects in various medical conditions, including pain, fever, and inflammation. It is also used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Ibuprofen has been shown to be effective in reducing pain and inflammation by inhibiting the production of prostaglandins, which are responsible for these symptoms.
特性
製品名 |
2-(4-Isopropylphenyl)-3-methylbutanoic acid |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-methyl-2-(4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-5-7-12(8-6-11)13(10(3)4)14(15)16/h5-10,13H,1-4H3,(H,15,16) |
InChIキー |
NMWVKYBNDRIKJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)C)C(=O)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)


![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)


![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)